molecular formula C12H11NO3 B033060 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid CAS No. 73281-83-1

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid

Cat. No. B033060
CAS RN: 73281-83-1
M. Wt: 217.22 g/mol
InChI Key: RDEXTEPFIVECBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, closely related to 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid, can be achieved through methods such as the electro-oxidative formation of the enamine moiety. This approach has been shown to be practical for synthesizing drugs of current interest, including substituents at the C7 position, highlighting the molecule's versatility and the efficiency of its synthesis (Torii, Okumoto, & Xu, 1991).

Molecular Structure Analysis

The molecular geometry, electronic properties, and hyperconjugative interactions of 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives have been studied through spectral analysis and quantum chemical studies. This research provides insights into the compound's structure-activity relationship, showing significant potential in various applications due to its nonlinear optical behavior and reactive sites favorable for nucleophilic attack (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives includes the study of their synthesis, antimicrobial activity, and potential as chemotherapeutic agents. These compounds have shown efficacy against gram-negative microorganisms and Staphylococcus aureus, demonstrating their importance in developing new antimicrobial agents (Agui et al., 1977).

Scientific Research Applications

Synthesis and Antimicrobial Activity

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid and its derivatives have been extensively studied for their synthesis methods and antimicrobial properties. The compound is synthesized through various chemical reactions, starting from appropriately substituted anilines, and is known for its significant antibacterial activity. Notably, some derivatives of this compound have been found to exhibit potent in vitro activity against gram-negative microorganisms and Staphylococcus aureus, with specific compounds demonstrating antigram-negative activity comparable to certain N-ethyl derivatives. These studies highlight the compound's potential in the development of new antimicrobial agents (Carabateas et al., 1984; Agui et al., 1977).

Novel Synthetic Approaches

Research has also focused on developing novel synthetic approaches to create the quinolinecarboxylate ring structure, which is crucial in several drug compounds. One method involves a two-step process from ethyl 2-(2-fluorobenzoyl)acetate, showcasing a tandem addition-elimination-SNAr reaction. This synthetic route offers a practical and efficient way to produce derivatives of 1,4-dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid, opening new possibilities for drug development and chemical research (Bunce et al., 2011).

Antibacterial and Topoisomerase Inhibition

Further studies have revealed that certain derivatives of 1,4-dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid exhibit not only antibacterial properties but also inhibitory activity against mammalian topoisomerase II. This dual functionality underscores the compound's therapeutic potential, particularly in targeting bacterial infections and exploring new avenues in cancer research. The structure-activity relationships of these compounds provide valuable insights into the design of more effective antibacterial and anticancer agents (Wentland et al., 1993).

properties

IUPAC Name

1,2-dimethyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-10(12(15)16)11(14)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEXTEPFIVECBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid

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